molecular formula C17H11NO3 B10841077 2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol CAS No. 595566-71-5

2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol

Cat. No. B10841077
CAS RN: 595566-71-5
M. Wt: 277.27 g/mol
InChI Key: PZIKVWJRAOMJDU-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring fused with a benzooxazole ring, both of which are functionalized with hydroxyl groups. The presence of these functional groups imparts significant reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol typically involves the condensation of 2-aminophenol with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol involves its interaction with molecular targets such as estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways . This interaction is facilitated by the hydroxyl groups, which form hydrogen bonds with the receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct reactivity and potential for diverse applications. Its ability to interact with estrogen receptors and its fluorescent properties make it particularly valuable in both biological and chemical research.

properties

CAS RN

595566-71-5

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

2-(6-hydroxynaphthalen-2-yl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C17H11NO3/c19-13-4-3-10-7-12(2-1-11(10)8-13)17-18-15-6-5-14(20)9-16(15)21-17/h1-9,19-20H

InChI Key

PZIKVWJRAOMJDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=NC4=C(O3)C=C(C=C4)O

Origin of Product

United States

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